6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CYP450 Drug Metabolism Enzyme Inhibition

Researchers sourcing benzoxazinone scaffolds often face limited synthetic versatility and CYP-related liability risks. This compound resolves both: • Consistent ≥98% GC purity ensures reliable HPLC/GC-MS method development and SAR studies. • The 6-chloro substituent enables nucleophilic aromatic substitution for rapid analog library synthesis. • Weak CYP inhibition (IC50 >20,000 nM across CYP2E1, 2B6, 2A6) reduces DDI risk in polypharmacy programs.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 5791-00-4
Cat. No. B1294672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS5791-00-4
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
InChIKeyMGOCBXKZDZRPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Chemical Identity & Properties


6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 5791-00-4) is a heterocyclic benzoxazinone derivative with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol [1]. It features a chlorine substituent at the 6-position and a methyl group at the 2-position of the benzoxazine ring, and is classified as an organoheterocyclic compound within the benzoxazinone subclass . The compound is a solid at room temperature with a melting point of 174 °C and a boiling point of 356.9 °C at 760 mmHg . It is commercially available from multiple suppliers at purities ranging from 95% to ≥98% (GC) .

Synthetic Handle
6-chloro substituent enables nucleophilic aromatic substitution for analog library synthesis.
ADME Screening
Reported weak CYP2E1/2B6/2A6 inhibition supports drug-drug interaction liability assessment.
Agrochemical Scaffold
2-alkyl benzoxazinone class shows antifungal potential for phytopathogen screening programs.

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Generic Substitution Issues


Within the benzoxazinone family, subtle structural modifications—such as the presence, position, or absence of halogen and alkyl substituents—can drastically alter physicochemical properties, synthetic utility, and biological activity . For instance, the 6-chloro substituent introduces a site for nucleophilic aromatic substitution, enabling downstream derivatization that is impossible with unsubstituted analogs . Similarly, the 2-methyl group influences both the conformational flexibility of the heterocyclic ring and the compound‘s melting point, density, and boiling point, which in turn affect handling, purification, and formulation in both medicinal chemistry and agrochemical research . Generic substitution with a non-chlorinated or non-methylated benzoxazinone would therefore result in a fundamentally different chemical entity with altered reactivity and potentially divergent biological profiles, as documented in comparative CYP450 inhibition studies [1].

Target Compound
Non-chlorinated analog (CAS 21744-83-2)
Lacks chlorine; lower molecular weight and melting point alter reactivity, lipophilicity, and chromatographic behavior, limiting direct substitution in synthetic or analytical workflows.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Non-methylated analog (CAS 7652-29-1)
Absence of 2-methyl group changes ring conformation and reduces melting point, affecting solid-state handling and derivatization patterns.
This compound
4H-3,1-Benzoxazin-4-one isomer (CAS 7033-50-3)
Isomeric scaffold shows different CYP inhibition profile (notably stronger CYP2B6 inhibition), making interchangeability inappropriate for ADME profiling studies.

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Comparative Evidence


CYP450 Inhibition: Selectivity vs. 4H-3,1-Benzoxazin-4-one

The compound exhibits a distinct CYP450 inhibition profile compared to its 4H-3,1-benzoxazin-4-one isomer. In human liver microsome assays, 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one demonstrates weak inhibition of CYP2E1, CYP2B6, and CYP2A6 with IC50 values all exceeding 20,000 nM [1]. In contrast, the 4H-3,1-benzoxazin-4-one isomer (CAS 7033-50-3) shows a different selectivity pattern, with a reported IC50 of 15,000 nM against CYP2E1 and 3,000 nM against CYP2B6 [2].

CYP Inhibition Selectivity
Head-to-head
Target: CYP2E1/2B6/2A6 IC50 >20,000 nM
Isomer: CYP2B6 IC50 3,000 nM (approx. 7-fold difference)
Reported isomer-differentiation context for CYP2B6 pathway.
Human liver microsome assay; cross-study comparison.
CYP450 Drug Metabolism Enzyme Inhibition ADME

Antifungal Activity: 2-Alkyl Derivative Comparison

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, which includes the structural class of the target compound, was evaluated for antifungal activity against seven phytopathogenic fungi [1]. The tested compounds displayed moderate to good antifungal activity at a concentration of 200 mg/L. While specific MIC values for the target compound were not reported in this study, the class-level data indicate that the 2-alkyl substitution pattern (present in the target compound) is associated with antifungal efficacy . The 6-chloro substituent may further modulate activity through electronic effects, as brominated derivatives in the same study showed enhanced activity profiles [2].

Antifungal Activity
Class-level inference
2-alkyl derivatives show moderate to good activity at 200 mg/L against seven phytopathogenic fungi.
Supports antifungal scaffold screening context; target-specific validation needed.
No target-specific MIC reported in cited study.
Antifungal Agricultural Chemistry Phytopathogenic Fungi

Synthetic Accessibility: Comparison with Non-Methylated Analog

The target compound can be synthesized via a straightforward two-step process involving O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates followed by catalytic reductive cyclization [1]. An alternative one-pot method using 2-amino-4-chlorophenol and methyl chloroformate followed by cyclization is also reported . In contrast, the non-methylated analog 6-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS 7652-29-1) lacks the methyl substituent at the 2-position, which affects both the conformational flexibility of the heterocyclic ring and the compound's melting point [2].

Synthetic & Physical Profile
Reported
Two-step synthesis; mp 174 °C (target) vs lower mp for non-methyl analog (estimated 30-40 °C difference).
Methyl group supports solid-state handling and storage stability.
Comparator melting point inferred from molecular weight reduction.
Organic Synthesis Heterocyclic Chemistry Building Block

Physical Properties: vs. Non-Chlorinated Analog

The target compound's 6-chloro substituent significantly alters its physicochemical profile compared to the non-chlorinated analog. 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one has a molecular weight of 197.62 g/mol, a melting point of 174 °C, a boiling point of 356.9 °C at 760 mmHg, a density of 1.302 g/cm³, and a calculated LogP of 2.14 . In contrast, 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2) has a molecular weight of 163.17 g/mol and a melting point of 143-144 °C .

Physicochemical Differentiation
Head-to-head
MW +34.45 g/mol, mp +30°C, LogP 2.14 vs non-chlorinated analog.
Chlorine enhances lipophilicity and thermal stability.
Non-chlorinated analog boiling point predicted.
Physicochemical Properties Formulation Analytical Chemistry

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Research Applications


CYP450-Aware Drug Discovery Scaffold

In medicinal chemistry campaigns where minimizing CYP450-mediated drug-drug interactions is a priority, 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one presents a favorable starting scaffold. Its weak inhibition profile across CYP2E1, CYP2B6, and CYP2A6 (IC50 >20,000 nM) reduces the likelihood of CYP-related liabilities compared to structurally similar 4H-3,1-benzoxazin-4-one isomers which exhibit stronger CYP2B6 inhibition (IC50 = 3,000 nM) [1]. This differentiation is particularly relevant for programs targeting chronic disease indications where polypharmacy is anticipated.

Derivatization via Nucleophilic Aromatic Substitution

The 6-chloro substituent provides a reactive site for nucleophilic aromatic substitution, enabling the synthesis of diverse analog libraries . This chlorine handle distinguishes the compound from non-halogenated benzoxazinones such as 2-methyl-2H-1,4-benzoxazin-3(4H)-one, which lack this synthetic versatility. Researchers can leverage this reactivity to introduce amines, thiols, or other nucleophiles, facilitating structure-activity relationship (SAR) studies in both pharmaceutical and agrochemical discovery programs.

Agricultural Antifungal Lead Optimization

Based on class-level antifungal activity data for 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives against phytopathogenic fungi (including Botrytis cinerea, Fusarium spp., and Rhizoctonia solani) at 200 mg/L [2], the target compound can serve as a lead scaffold for developing crop protection agents. The presence of the 2-methyl group is essential for activity within this chemotype, and the 6-chloro substituent offers a handle for further optimization. Subsequent bromination or other electrophilic substitutions may enhance potency, as observed with 6,7-dibromo derivatives in the same series.

Analytical Reference Standard for Method Development

The compound's well-defined physicochemical properties—melting point of 174 °C, density of 1.302 g/cm³, LogP of 2.14, and molecular weight of 197.62 g/mol—make it suitable as a reference standard for HPLC, GC, and LC-MS method development . These properties are significantly different from non-chlorinated analogs (e.g., 2-methyl-2H-1,4-benzoxazin-3(4H)-one, MP 143-144 °C), enabling unambiguous chromatographic resolution and quantification in complex mixtures. Procurement of high-purity material (≥98% GC) ensures reliable calibration curves and method validation.

Application
Selection Property
Validation Focus
CYP inhibition screening scaffold
Reported weak CYP2B6 inhibition vs isomer
CYP2B6-mediated drug interaction liability assessment
Nucleophilic aromatic substitution derivatization
6-chloro reactive handle
SAR library synthesis feasibility
Antifungal lead optimization research
2-alkyl substitution with chlorine derivatization potential
Antifungal activity against phytopathogenic fungi
Analytical reference standard
Well-defined mp, LogP, and chromatographic behavior
HPLC/GC/LC-MS method calibration and resolution

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